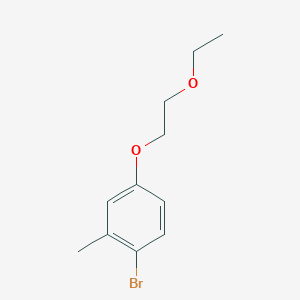
1-Bromo-4-(2-ethoxyethoxy)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2-ethoxyethoxy)-2-methylbenzene is an organic compound belonging to the family of bromobenzene derivatives. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with an ethoxyethoxy group and a methyl group. This compound is often used as a building block in organic synthesis due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-ethoxyethoxy)-2-methylbenzene typically involves the bromination of 4-(2-ethoxyethoxy)-2-methylbenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(2-ethoxyethoxy)-2-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include 4-(2-ethoxyethoxy)-2-methylphenol, 4-(2-ethoxyethoxy)-2-methylaniline, etc.
Oxidation: Products include 4-(2-ethoxyethoxy)-2-methylbenzaldehyde, 4-(2-ethoxyethoxy)-2-methylbenzoic acid.
Reduction: The major product is 4-(2-ethoxyethoxy)-2-methylbenzene.
Applications De Recherche Scientifique
1-Bromo-4-(2-ethoxyethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of brominated aromatic compounds with biological activity.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(2-ethoxyethoxy)-2-methylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethoxyethoxy group can undergo hydrolysis or oxidation. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(2-ethoxyethoxy)-2-methylbenzene can be compared with other bromobenzene derivatives such as:
- 1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene
- 1-Bromo-4-(2-ethoxyethoxy)benzene
- 1-Bromo-4-(2-methoxyethoxy)benzene
These compounds share similar chemical properties but differ in the nature of the substituents attached to the benzene ring. The presence of different substituents can influence the reactivity, solubility, and potential applications of these compounds. For example, the ethoxyethoxy group in this compound provides unique solubility and reactivity characteristics compared to its methoxyethoxy analogs.
Propriétés
Formule moléculaire |
C11H15BrO2 |
|---|---|
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
1-bromo-4-(2-ethoxyethoxy)-2-methylbenzene |
InChI |
InChI=1S/C11H15BrO2/c1-3-13-6-7-14-10-4-5-11(12)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3 |
Clé InChI |
DWPWTTFDVWZIDR-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=CC(=C(C=C1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















